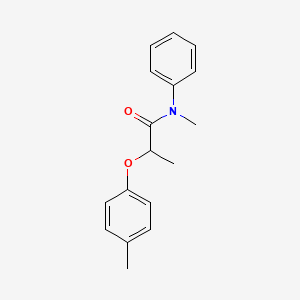![molecular formula C17H26N2O2 B5393215 1-(4-Methyl-1,4-diazepan-1-yl)-2-[2-(propan-2-yl)phenoxy]ethanone](/img/structure/B5393215.png)
1-(4-Methyl-1,4-diazepan-1-yl)-2-[2-(propan-2-yl)phenoxy]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methyl-1,4-diazepan-1-yl)-2-[2-(propan-2-yl)phenoxy]ethanone is a synthetic organic compound characterized by its unique structure, which includes a diazepane ring and a phenoxy group
Vorbereitungsmethoden
The synthesis of 1-(4-Methyl-1,4-diazepan-1-yl)-2-[2-(propan-2-yl)phenoxy]ethanone typically involves the following steps:
Formation of the Diazepane Ring: The diazepane ring is synthesized through a series of reactions involving the appropriate amines and alkyl halides under controlled conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, where the diazepane ring reacts with a phenol derivative in the presence of a base.
Final Coupling: The final step involves coupling the diazepane derivative with the phenoxy derivative using a coupling agent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Analyse Chemischer Reaktionen
1-(4-Methyl-1,4-diazepan-1-yl)-2-[2-(propan-2-yl)phenoxy]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy group, where nucleophiles such as amines or thiols replace the phenoxy group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and temperature control (e.g., reflux conditions).
Wissenschaftliche Forschungsanwendungen
1-(4-Methyl-1,4-diazepan-1-yl)-2-[2-(propan-2-yl)phenoxy]ethanone has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammation.
Industry: It is utilized in the development of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of 1-(4-Methyl-1,4-diazepan-1-yl)-2-[2-(propan-2-yl)phenoxy]ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways such as the MAPK/ERK pathway or the PI3K/Akt pathway, which are involved in cell proliferation, survival, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
1-(4-Methyl-1,4-diazepan-1-yl)-2-[2-(propan-2-yl)phenoxy]ethanone can be compared with other similar compounds, such as:
1-(4-Methyl-1,4-diazepan-1-yl)-2-phenoxyethanone: Lacks the isopropyl group, which may affect its biological activity and chemical reactivity.
1-(4-Methyl-1,4-diazepan-1-yl)-2-[2-(methyl)phenoxy]ethanone: Contains a methyl group instead of an isopropyl group, leading to differences in steric and electronic properties.
1-(4-Methyl-1,4-diazepan-1-yl)-2-[2-(tert-butyl)phenoxy]ethanone: The tert-butyl group introduces significant steric hindrance, potentially altering its interactions with molecular targets.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(4-methyl-1,4-diazepan-1-yl)-2-(2-propan-2-ylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14(2)15-7-4-5-8-16(15)21-13-17(20)19-10-6-9-18(3)11-12-19/h4-5,7-8,14H,6,9-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSGAXXQIWGHNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)N2CCCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49825622 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-bromo-N-[3-(1H-tetrazol-5-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5393138.png)
![2-methoxy-5-[(methylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5393145.png)

![N-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)cyclopropanecarboxamide](/img/structure/B5393174.png)
![2-[3-(3,4-dimethoxyphenyl)acryloyl]-4-methylphenyl 4-nitrobenzoate](/img/structure/B5393189.png)

![6-methyl-5-{[2-(2-pyridin-2-ylethyl)piperidin-1-yl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5393198.png)
![4-methyl-N-[(1Z)-1-{3-[(4-methylphenyl)sulfonyl]-2-phenylimidazolidin-1-yl}ethylidene]benzenesulfonamide](/img/structure/B5393207.png)
![N'-[(4-chlorophenyl)sulfonyl]-N,N-diethylethanimidamide](/img/structure/B5393221.png)
![(3R*,3aR*,7aR*)-1-(2-fluorobenzoyl)-3-(2-methoxyphenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5393231.png)
![3-(2-{[(2-amino-1,3-thiazol-4-yl)methyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5393236.png)
![N-[5-(aminosulfonyl)-2-methoxyphenyl]-2,4-dichlorobenzamide](/img/structure/B5393238.png)

![ethyl 2-[3-(4-chlorobenzoyl)-4-hydroxy-2-(4-methylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5393246.png)
